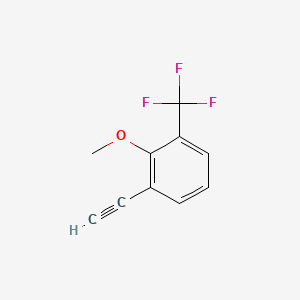

1-Ethynyl-2-methoxy-3-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethynyl-2-methoxy-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-methoxybenzene (o-anisole) as the starting material.

Ethynylation: The ethynyl group is introduced via an ethynylation reaction, which can be performed using reagents such as ethynylmagnesium bromide (HC≡CMgBr) or ethynyl lithium (HC≡CLi).

Purification: The final product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale distillation setups are often employed to ensure efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethynyl group to an ethylene group, leading to the formation of 1-ethenyl-2-methoxy-3-(trifluoromethyl)benzene.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typical reagents.

Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are used for electrophilic substitution.

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Ethylene derivatives

Substitution: Nitrobenzene derivatives, sulfonic acid derivatives

Aplicaciones Científicas De Investigación

Anti-inflammatory Agents

Recent studies have highlighted the potential of compounds containing the trifluoromethyl group as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. For example, modifications to similar scaffolds have shown promising results in inhibiting IL-1β release with high potency (IC50 values in the low micromolar range) while maintaining selectivity against other inflammasomes . The incorporation of 1-ethynyl-2-methoxy-3-(trifluoromethyl)benzene into novel drug candidates could enhance their therapeutic profiles against inflammatory conditions.

Anticancer Activity

Trifluoromethylated compounds have been explored for their anticancer properties. The unique electronic properties imparted by the trifluoromethyl group can influence the interaction of these compounds with biological targets. Studies indicate that similar structures can induce apoptosis in cancer cells, suggesting that this compound may possess similar bioactivity .

Agrochemicals

The incorporation of trifluoromethyl groups in agrochemicals has been shown to enhance biological activity and environmental stability. Compounds with this functional group are often more lipophilic, improving their ability to penetrate plant tissues and interact with biological pathways. Research indicates that derivatives of this compound could serve as effective herbicides or fungicides due to these properties .

Polymer Chemistry

In materials science, compounds like this compound are utilized as building blocks for advanced materials. Their ability to undergo polymerization reactions allows for the development of new materials with tailored properties. For instance, studies have demonstrated that polymers synthesized from trifluoromethylated monomers exhibit improved thermal stability and mechanical strength compared to their non-fluorinated counterparts .

Fluorescent Probes

The unique optical properties of fluorinated compounds make them suitable candidates for use as fluorescent probes in biological imaging. The incorporation of this compound into fluorescent systems could enhance signal intensity and stability under physiological conditions, facilitating advanced imaging techniques .

Case Studies and Data Tables

Mecanismo De Acción

The mechanism by which 1-ethynyl-2-methoxy-3-(trifluoromethyl)benzene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to achieve therapeutic outcomes.

Comparación Con Compuestos Similares

1-Methoxy-4-(trifluoromethyl)benzene

2-Ethynyl-3-(trifluoromethyl)phenol

3-Methoxy-4-(trifluoromethyl)benzaldehyde

Uniqueness: 1-ethynyl-2-methoxy-3-(trifluoromethyl)benzene stands out due to its unique combination of functional groups, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Actividad Biológica

1-Ethynyl-2-methoxy-3-(trifluoromethyl)benzene, an organic compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for drug discovery. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of an ethenyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring. These functional groups contribute to its unique chemical properties and biological interactions.

| Functional Group | Effect on Activity |

|---|---|

| Ethenyl | Enhances reactivity in synthesis |

| Methoxy | Participates in hydrogen bonding |

| Trifluoromethyl | Increases lipophilicity and stability |

The mechanism of action for this compound involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the biological activity of compounds by improving their bioavailability and metabolic stability. This compound can interact with enzymes and receptors, influencing various biological pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating significant antiproliferative activity against human colon adenocarcinoma and other cancer types .

- Antimicrobial Properties : The compound's derivatives have been evaluated for their antimicrobial efficacy against bacterial strains. Some studies report minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as therapeutic agents against resistant bacterial strains .

- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several case studies have investigated the biological activities of this compound and its derivatives:

- Study on Anticancer Activity : A study evaluated the effects of a related compound on human lung adenocarcinoma cells, reporting significant reductions in cell viability at specific concentrations .

- Antimicrobial Evaluation : Another study tested various derivatives against E. faecalis and P. aeruginosa, finding that some compounds exhibited strong antibacterial activity with inhibition zones comparable to established antibiotics .

Research Findings

Recent research has focused on synthesizing novel derivatives of this compound to enhance its biological activity:

- Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently, including alkylation methods under basic conditions. These methods aim to optimize yield and purity while adhering to green chemistry principles.

- Biological Testing : Ongoing studies are assessing the structure-activity relationship (SAR) of synthesized derivatives to identify modifications that enhance their therapeutic potential .

Propiedades

IUPAC Name |

1-ethynyl-2-methoxy-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c1-3-7-5-4-6-8(9(7)14-2)10(11,12)13/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMPBRUYMDCMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.